Naphthalen-2-yl dipentylcarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Naphthalen-2-yl dipentylcarbamate is a chemical compound that belongs to the class of naphthalene derivatives Naphthalene derivatives are known for their diverse biological activities and are widely used in various fields such as medicine, agriculture, and industry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Naphthalen-2-yl dipentylcarbamate typically involves the reaction of naphthalen-2-ylamine with dipentyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:
Solvent: Anhydrous dichloromethane or tetrahydrofuran
Temperature: Room temperature to 40°C
Time: 12-24 hours
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include additional steps such as purification through recrystallization or chromatography to ensure the purity of the final product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Naphthalen-2-yl dipentylcarbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form this compound oxide.
Reduction: Reduction reactions can convert the carbamate group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the carbamate group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate in acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: this compound oxide
Reduction: Naphthalen-2-yl dipentylamine
Substitution: Various substituted naphthalen-2-yl derivatives
Scientific Research Applications
Naphthalen-2-yl dipentylcarbamate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Naphthalen-2-yl dipentylcarbamate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- Naphthalen-2-yl methylcarbamate
- Naphthalen-2-yl ethylcarbamate
- Naphthalen-2-yl propylcarbamate
Uniqueness
Naphthalen-2-yl dipentylcarbamate is unique due to its specific dipentylcarbamate group, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different solubility, stability, and biological activity profiles, making it a valuable compound for various applications.
Properties
CAS No. |
62899-57-4 |
---|---|
Molecular Formula |
C21H29NO2 |
Molecular Weight |
327.5 g/mol |
IUPAC Name |
naphthalen-2-yl N,N-dipentylcarbamate |
InChI |
InChI=1S/C21H29NO2/c1-3-5-9-15-22(16-10-6-4-2)21(23)24-20-14-13-18-11-7-8-12-19(18)17-20/h7-8,11-14,17H,3-6,9-10,15-16H2,1-2H3 |
InChI Key |
RPDBYJCKQSSGBE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCN(CCCCC)C(=O)OC1=CC2=CC=CC=C2C=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.